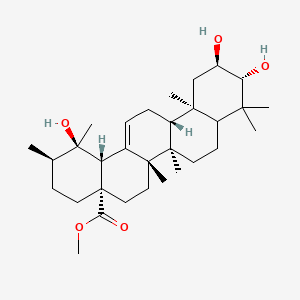
Acid Blue 225
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acid Blue 225 is a type of dye that belongs to the anthraquinones family . It is also known by other names such as Weak Acid Brilliant Blue RLS, Acid Blue 2R, Lanaset Blue 2R, and Polar Blue RLS . It is mainly used for wool dyeing and printing . It is also used in scientific research as a biological stain to visualize cells and tissues .
Synthesis Analysis
The synthesis of this compound involves the use of mesitaldehyde, ammonia, chloroacetyl chloride, and bromamine acid . The process includes nitration, reductive ammoniation, amide formation, nitro reduction, and amine formation .
Molecular Structure Analysis
The molecular structure of this compound is based on anthraquinones . The molecular formula is C26H20Br2N3NaO6S and the molecular weight is 685.32 .
Chemical Reactions Analysis
In a study, this compound was subjected to biosorption using Multi Walled Carbon Nanotubes (MWCNTs) . The study showed that the biosorption data followed the Langmuir Model and conformed to the pseudo-second-order rate kinetics .
Safety and Hazards
When handling Acid Blue 225, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is necessary .
Future Directions
While specific future directions for Acid Blue 225 are not mentioned in the sources, it is worth noting that research is ongoing in the field of dye biosorption. For instance, a study has been conducted on the biosorption of this compound from aqueous solution by Azolla Filiculoides . Such studies could pave the way for new methods of dye removal from industrial effluents, contributing to environmental protection.
properties
CAS RN |
12216-97-6 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




